Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate
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Overview
Description
Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate is a chemical compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but differs in the position of the ethoxycarbonyl group.
Ethyl 4-oxo-1-piperidinecarboxylate: Another derivative with a different substitution pattern.
Uniqueness
Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
diethyl piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-15-10(13)9-7-5-6-8-12(9)11(14)16-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
QDXKSIWBMWUOEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)OCC |
Origin of Product |
United States |
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